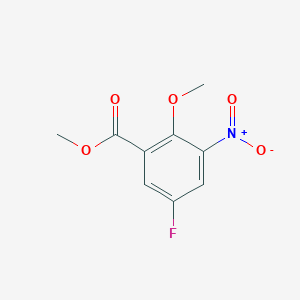

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Derivatives in Contemporary Chemistry Research

Fluorinated benzoate derivatives are a cornerstone of modern chemical research, primarily due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. The introduction of a fluorine atom, the most electronegative element, can significantly alter a compound's acidity, basicity, lipophilicity, and metabolic stability. In the realm of medicinal chemistry, the strategic incorporation of fluorine is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. For instance, fluorination can block metabolic pathways, thereby increasing a drug's half-life, and can also lead to stronger binding interactions with biological targets. The unique properties of fluorine have made fluorinated benzoates and their derivatives valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Overview of Nitrated Aromatic Compounds in Synthetic and Mechanistic Studies

Nitrated aromatic compounds are a pivotal class of intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. This deactivating nature is a key feature in controlling the regioselectivity of subsequent reactions. Furthermore, the nitro group is a versatile functional handle that can be readily transformed into other important functionalities, most notably an amino group through reduction. This conversion is fundamental to the synthesis of a vast array of dyes, polymers, and pharmaceuticals. From a mechanistic standpoint, the study of aromatic nitration has been instrumental in developing our understanding of electrophilic aromatic substitution reactions, one of the most fundamental transformations in organic chemistry.

Rationale for the Investigation of Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

The scientific interest in this compound stems from the convergence of the chemical properties of its three distinct substituents on a central benzoate ester core. The presence of a fluorine atom, a methoxy (B1213986) group, and a nitro group on the same aromatic ring creates a highly functionalized and electronically distinct molecule.

The interplay of these groups offers a unique platform for synthetic exploration. The electron-withdrawing nature of the nitro and fluoro groups, contrasted with the electron-donating character of the methoxy group, establishes a specific reactivity pattern for further chemical modifications. For example, the nitro group can be selectively reduced to an amine, which can then serve as a nucleophile or a precursor for diazonium salt formation, opening up a wide range of subsequent transformations.

Moreover, compounds with similar substitution patterns, such as Methyl 5-fluoro-2-methyl-3-nitrobenzoate, have been utilized as key intermediates in the synthesis of complex pharmaceutical agents, including poly (ADP-ribose) polymerase (PARP) inhibitors like Rucaparib. google.com This precedent suggests that this compound could also serve as a valuable building block in the development of new therapeutic agents. The specific arrangement of the fluoro, methoxy, and nitro groups provides a scaffold that can be elaborated to target various biological receptors and enzymes.

The investigation of this compound is therefore driven by its potential as a versatile synthetic intermediate, enabling the construction of more complex molecules with potentially valuable biological activities.

Interactive Data Tables

Below are tables summarizing the key properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 151793-21-4 |

| Molecular Formula | C₉H₈FNO₅ |

| Molecular Weight | 229.16 g/mol |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKNLBGEMKEVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

A retrosynthetic analysis of this compound suggests a strategy that sequentially disconnects the functional groups to reveal simpler, more readily available starting materials. The primary disconnections involve the ester and the nitro group.

The ester linkage can be retrosynthetically cleaved via a Fischer-type esterification, leading to the precursor 5-fluoro-2-methoxy-3-nitrobenzoic acid (1) and methanol (B129727). Subsequently, the nitro group on the aromatic ring can be disconnected through an electrophilic aromatic substitution (nitration) reaction. This points to 5-fluoro-2-methoxybenzoic acid (2) as a key synthetic intermediate.

The synthesis of this key intermediate, a disubstituted benzoic acid, becomes the central challenge. A plausible disconnection of the carboxylic acid group from 5-fluoro-2-methoxybenzoic acid (2) suggests a carboxylation reaction of an organometallic species. This leads back to a simpler precursor, 4-fluoroanisole (3) , which can be selectively metalated at the position ortho to the methoxy (B1213986) group. This retrosynthetic pathway offers a logical and feasible approach to the target molecule, starting from a commercially available material.

Preparation of Key Synthetic Intermediates and Precursors

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. The synthesis of fluoro- and methoxy-substituted benzoic acid derivatives is a critical aspect of this process.

Synthesis of Fluoro-substituted Benzoic Acid Derivatives

The synthesis of fluoro-substituted benzoic acids can be approached through various methods, including direct fluorination or by starting with pre-fluorinated building blocks. For the purpose of this synthesis, the key intermediate is a benzoic acid derivative that already contains the fluoro substituent.

Preparation of Methoxy-substituted Benzoic Acid Intermediates

The introduction of the methoxy group is also a critical step. In the context of the proposed retrosynthesis, the key methoxy-substituted intermediate is 5-fluoro-2-methoxybenzoic acid (2) . A highly effective method for the synthesis of this intermediate is the directed ortho-metalation of 4-fluoroanisole (3) . The methoxy group is a well-known directed metalation group, which facilitates the deprotonation of the adjacent ortho position by a strong base, such as n-butyllithium. The resulting aryllithium species can then be quenched with an electrophile, in this case, carbon dioxide (in the form of dry ice), to introduce the carboxylic acid group.

This reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure selectivity and prevent side reactions. The workup with an aqueous acid then yields the desired 5-fluoro-2-methoxybenzoic acid (2) .

Table 1: Synthesis of 5-fluoro-2-methoxybenzoic acid via ortho-lithiation

| Reactant | Reagents | Solvent | Temperature | Product |

| 4-fluoroanisole | 1. n-BuLi, 2. CO₂ (s), 3. H₃O⁺ | THF | -78 °C to rt | 5-fluoro-2-methoxybenzoic acid |

Detailed Multi-step Synthetic Pathways to this compound

With the key intermediate, 5-fluoro-2-methoxybenzoic acid (2) , in hand, the subsequent steps involve the introduction of the nitro group and the formation of the methyl ester.

Nitration Reactions: Regioselectivity and Optimization

The nitration of 5-fluoro-2-methoxybenzoic acid (2) is a critical step that determines the final substitution pattern of the target molecule. The directing effects of the existing substituents on the aromatic ring, the methoxy and fluoro groups, play a crucial role in the regioselectivity of this electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director, while the fluoro group is a deactivating group but also an ortho, para-director.

Given that the position para to the methoxy group is occupied by the fluorine atom, the nitration is expected to occur at one of the positions ortho to the methoxy group. The steric hindrance from the adjacent carboxylic acid group and the electronic influence of the fluorine atom will favor the introduction of the nitro group at the 3-position.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize the formation of byproducts. The optimization of this step involves careful control of the reaction temperature and the stoichiometry of the nitrating agents to achieve high regioselectivity and yield.

Table 2: Nitration of 5-fluoro-2-methoxybenzoic acid

| Starting Material | Nitrating Agent | Conditions | Product |

| 5-fluoro-2-methoxybenzoic acid | HNO₃ / H₂SO₄ | 0 °C to rt | 5-fluoro-2-methoxy-3-nitrobenzoic acid |

Esterification Procedures: Conditions and Efficiency

The final step in the synthesis is the esterification of the carboxylic acid group of 5-fluoro-2-methoxy-3-nitrobenzoic acid (1) to form the methyl ester. The Fischer esterification is a common and effective method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, methanol, in the presence of a catalytic amount of a strong acid, such as sulfuric acid. truman.edu

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used. The efficiency of the esterification is generally high, and the product can be isolated and purified by standard techniques such as crystallization or chromatography. truman.edu

Table 3: Fischer Esterification of 5-fluoro-2-methoxy-3-nitrobenzoic acid

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| 5-fluoro-2-methoxy-3-nitrobenzoic acid | Methanol | H₂SO₄ (cat.) | Reflux | This compound |

Halogenation and Methoxy Group Introduction Strategies

The introduction of the methoxy group is a critical step that can be approached through different strategies, largely dependent on the available starting materials.

One effective method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is particularly useful when starting with a precursor that has a suitable leaving group, such as a halogen, at the desired position. For instance, a synthetic route could begin with a di-halogenated nitrobenzene, such as 2,4-difluoro-1-nitrobenzene. google.com In this scenario, the fluorine atom at the 2-position is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The reaction with a methoxide (B1231860) source, such as potassium tert-butoxide in methanol, can selectively replace the fluorine atom with a methoxy group. google.com

Alternatively, the synthesis can commence from a precursor that already contains the methoxy group. A documented synthetic route for 5-Fluoro-2-methoxy-3-nitro-benzoic acid methyl ester starts from methyl 5-fluoro-2-methoxybenzoate. chemicalbook.com This implies that the methoxy group was incorporated at an earlier stage of a more extended synthetic sequence, and the final key step is the nitration of this pre-formed methoxy-containing ring.

Sequence-Dependent Synthetic Considerations

The order in which the functional groups are introduced onto the aromatic ring is paramount to the success of the synthesis, governing both the feasibility and the regioselectivity of the reactions. The directing effects of the substituents dictate the position of subsequent additions.

Sequence A: Methoxylation followed by Nitration This is a common and effective sequence. Starting with a precursor like methyl 5-fluoro-2-methoxybenzoate, the subsequent nitration step is directed by the existing substituents. chemicalbook.com The methoxy group at position 2 is a strong activating group and an ortho-, para- director. The fluorine atom at position 5 is a deactivating group but is also an ortho-, para- director. The powerful directing effect of the methoxy group preferentially activates the ortho position (position 3), guiding the incoming electrophile (the nitronium ion, NO₂⁺) to this site. This leads to the desired 3-nitro product.

Sequence B: Nitration followed by Methoxylation Attempting to introduce the methoxy group after nitration presents significant challenges. If one were to start with a compound like 5-fluoro-3-nitrobenzoic acid, the aromatic ring is heavily deactivated by the electron-withdrawing nitro and carboxylic acid groups, making a subsequent electrophilic introduction of a methoxy group highly unfavorable. However, a nucleophilic substitution strategy could be employed if a suitable leaving group is present at the 2-position. For example, if the starting material was 2,5-difluoro-3-nitrobenzoic acid, a selective SNAr reaction with methoxide could potentially install the methoxy group at the 2-position.

The choice between these sequences is ultimately determined by the availability of starting materials and the desire to control regioselectivity.

| Consideration | Sequence A (Methoxylation → Nitration) | Sequence B (Nitration → Methoxylation) |

|---|---|---|

| Key Step | Electrophilic nitration of an activated ring. | Nucleophilic substitution on a deactivated ring. |

| Regiocontrol | Controlled by the strong directing effect of the OCH₃ group. | Dependent on the presence and position of a suitable leaving group. |

| Feasibility | Generally more straightforward and higher yielding. | Challenging; requires specific precursors for SNAr. |

| Example Precursor | Methyl 5-fluoro-2-methoxybenzoate chemicalbook.com | Hypothetical: 2,5-difluoro-3-nitrobenzoic acid |

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound involves refining reaction conditions to improve yield, purity, and sustainability.

Catalyst Systems in Synthesis

The primary transformations in the synthesis—nitration and esterification—rely on acid catalysis.

Nitration: The reaction is typically catalyzed by a strong protic acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. google.com

Esterification: The conversion of the carboxylic acid to a methyl ester (if not starting with an ester) is also acid-catalyzed, following the principles of Fischer-Speier esterification. Concentrated sulfuric acid is a common catalyst for this reaction when using methanol as the reagent. chemicalbook.compatsnap.com An alternative, non-catalytic approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol. chemicalbook.comchemicalbook.com

While metal catalysts are employed in the synthesis of related compounds for different types of reactions, the core synthesis of the title compound primarily depends on acid-based promotion. google.comossila.com

Solvent Effects and Reaction Medium Selection

The choice of solvent or reaction medium is critical for controlling reaction rates, managing temperature, and ensuring the solubility of reagents.

For the nitration step, concentrated sulfuric acid often serves as both the catalyst and the solvent. google.comchemicalbook.com This highly acidic and viscous medium promotes the formation of the nitronium ion while being unreactive to it. In some procedures, other solvents like acetic acid mixed with acetic anhydride (B1165640) are used, which can moderate the reactivity of the nitrating agent. mdpi.com

For esterification , the alcohol reactant, methanol, frequently serves as the solvent, creating a high concentration of the nucleophile to drive the reaction forward. chemicalbook.com In some cases, an inert co-solvent such as dichloromethane (B109758) may be used. chemicalbook.com

| Reaction Step | Common Solvents/Media | Purpose | Reference Example |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄ | Acts as catalyst and solvent; promotes NO₂⁺ formation. | Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid google.com |

| Nitration | Acetic Acid / Acetic Anhydride | Moderates reaction, serves as solvent. | Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate mdpi.com |

| Esterification | Methanol | Acts as both reagent and solvent. | Synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate chemicalbook.com |

| Esterification | Dichloromethane (DCM) | Inert co-solvent. | Synthesis of methyl 2-fluoro-3-nitrobenzoate chemicalbook.com |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis aims to reduce environmental impact. Traditional nitration methods using mixtures of concentrated sulfuric and nitric acids generate substantial quantities of acidic waste, posing a significant disposal challenge.

More environmentally friendly nitration processes are being developed. One such strategy involves using a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O). researchgate.net This method can offer high selectivity and a greener profile by reducing the reliance on large volumes of strong, non-recyclable acids. researchgate.net Other green principles applicable to this synthesis include maximizing atom economy by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product and selecting solvents that are less hazardous and can be recycled.

High-Yield and High-Purity Methodologies

Achieving high yield and purity is a primary goal of process optimization. For the nitration step, the choice of nitrating agent is critical. While concentrated sulfuric and nitric acids are effective, historical yields for similar reactions have been reported in the range of 45-52%, often resulting in colored impurities. google.com

A significant improvement in both yield and purity can be achieved by using a stronger nitrating system, such as a mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃). google.com This potent combination generates a higher concentration of the nitronium ion, leading to a more efficient and cleaner reaction. This method has been shown to increase yields and produce a colorless product by minimizing the formation of undesired regioisomers and dinitro by-products. google.com

Post-reaction purification is also essential for achieving high purity. Common techniques include:

Quenching: The reaction mixture is often poured into ice water, which causes the organic product to precipitate out of the highly acidic solution. chemicalbook.com

Filtration: The precipitated solid is collected by filtration. chemicalbook.com

Chromatography: For very high purity, the crude product can be purified using silica (B1680970) gel column chromatography. chemicalbook.com

| Nitrating Agent | Reported Yield | Product Purity/Color | Reference |

|---|---|---|---|

| Conc. H₂SO₄ / Conc. HNO₃ | ~52% | Brown solid | google.com |

| Fuming HNO₃ / Conc. H₂SO₄ | 45.1% | Mixture of regioisomers | google.com |

| Fuming HNO₃ / Oleum | Higher Yield | Colorless product, low dinitro impurity | google.com |

Chemical Reactivity and Transformations

Reactions of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as an ester, achieving selective reduction of the nitro group is a key challenge. Various reagents and catalytic systems have been developed to achieve this selectivity.

Commonly employed methods for the reduction of nitroarenes that can be applied to Methyl 5-fluoro-2-methoxy-3-nitrobenzoate include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, with hydrogen gas as the reducing agent. The reaction conditions, including pressure, temperature, and solvent, can be optimized to favor the reduction of the nitro group while preserving the ester functionality. For many nitro-substituted benzoates, catalytic hydrogenation is a clean and efficient method. researchgate.netalmacgroup.com

Chemical Reduction: A variety of chemical reagents can selectively reduce the nitro group. A notable example is the use of sodium borohydride (B1222165) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). This system has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. thieme-connect.com The reaction typically proceeds at room temperature in a solvent like tetrahydrofuran (B95107) (THF). Other metal-based reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are also widely used for this transformation. mdpi.com

The product of this selective reduction is Methyl 3-amino-5-fluoro-2-methoxybenzoate , a valuable intermediate in the synthesis of various more complex molecules.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Notes |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol (B129727) | 25-80 | Methyl 3-amino-5-fluoro-2-methoxybenzoate | Pressure and catalyst loading can be optimized. almacgroup.com |

| NaBH₄, FeCl₂ | THF | 25-28 | Methyl 3-amino-5-fluoro-2-methoxybenzoate | High chemoselectivity for the nitro group. thieme-connect.com |

| Fe, Acetic Acid | Methanol/Water | 50-60 | Methyl 3-amino-5-fluoro-2-methoxybenzoate | A classic and cost-effective method. mdpi.com |

| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 3-amino-5-fluoro-2-methoxybenzoate | Often used in laboratory-scale synthesis. |

Formation of Reactive Intermediates

The reduction of a nitro group to an amine proceeds through a series of intermediates. Understanding these intermediates is crucial for controlling the reaction and avoiding the formation of undesired byproducts. The generally accepted pathway for the reduction of nitroarenes involves the following steps:

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aminoarene

Under certain conditions, these intermediates can be isolated or can participate in side reactions. For instance, the condensation of a nitrosoarene with an N-arylhydroxylamine can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds. almacgroup.com

In the context of this compound, controlling the reaction conditions is essential to ensure the complete reduction to the desired amino derivative and to minimize the formation of these dimeric byproducts. The choice of reducing agent and reaction parameters plays a pivotal role in determining the product distribution. For example, catalytic hydrogenation is generally very effective in achieving complete reduction to the amine. almacgroup.com

Reactions of the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed to 5-fluoro-2-methoxy-3-nitrobenzoic acid and methanol. The mechanism is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orgchemistrysteps.com The reaction is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion due to the deprotonation of the resulting carboxylic acid by the base. wikipedia.orgchemistrysteps.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is then deprotonated to form the carboxylate salt. nih.gov Sterically hindered esters can be more challenging to hydrolyze. ucoz.com

Table 2: General Conditions for Ester Hydrolysis

| Catalyst | Reagent | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ or HCl | Water | 5-fluoro-2-methoxy-3-nitrobenzoic acid | Acid-catalyzed nucleophilic acyl substitution (equilibrium) wikipedia.orgchemistrysteps.com |

| NaOH or KOH | Water | Sodium or Potassium 5-fluoro-2-methoxy-3-nitrobenzoate | Base-catalyzed nucleophilic acyl substitution (irreversible) wikipedia.orgchemistrysteps.com |

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester, R' 5-fluoro-2-methoxy-3-nitrobenzoate , and methanol.

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, this is an equilibrium process. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu

Base-Catalyzed Transesterification: Alkoxides are often used as catalysts. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Enzyme-Catalyzed Transesterification: Lipases are increasingly used for transesterification reactions as they often provide high selectivity and operate under mild conditions. The mechanism involves the formation of an acyl-enzyme intermediate. researchgate.netnih.gov

While less common than nucleophilic acyl substitution, the methyl group of the ester can potentially act as an electrophile in a methyl transfer reaction. This is generally observed with highly activated esters or under specific enzymatic conditions. In biological systems, methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor, such as S-adenosylmethionine (SAM), to a nucleophilic acceptor. wikipedia.org While not a direct reaction of the ester itself acting as a methyl donor in typical organic synthesis, understanding these enzymatic mechanisms provides insight into biological methylation processes. The general mechanism for methyl transfer from SAM is an S_N2-like nucleophilic attack. wikipedia.org

In synthetic chemistry, certain reagents can facilitate the transfer of the methyl group from an ester to a nucleophile, although this is not a characteristic reaction of simple methyl benzoates under standard conditions. organic-chemistry.org

Reactivity of Aromatic Substituents

The reactivity of the benzene (B151609) ring in this compound is a direct consequence of the electronic properties of its four distinct substituents. The methoxy (B1213986) group (-OCH₃) acts as a strong electron-donating group through resonance, while the nitro (-NO₂), fluoro (-F), and methyl ester (-COOCH₃) groups are all electron-withdrawing. This configuration creates a highly polarized aromatic system with specific sites activated for certain types of reactions and deactivated for others.

Nucleophilic Aromatic Substitution Involving Fluoro and Methoxy Groups

The presence of strong electron-withdrawing groups arranged ortho and para to a halogen atom makes an aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group and para to the methyl ester group. This arrangement significantly activates the carbon-fluorine bond for nucleophilic attack. The nitro and ester groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the SNAr mechanism. nih.gov

Fluorine, being highly electronegative, is an effective leaving group in activated aromatic systems. Consequently, the fluoro substituent is the primary site for nucleophilic displacement by a variety of nucleophiles. In contrast, the methoxy group is generally a poor leaving group in SNAr reactions and is unlikely to be displaced under typical conditions. Therefore, the molecule serves as a valuable precursor for synthesizing more complex substituted aromatic compounds by selectively replacing the fluorine atom.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The success of this reaction is heavily dependent on the nature of the substituents already present. quizlet.com Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. quizlet.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | Meta |

| -F (Fluoro) | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Electron-Withdrawing | Deactivating | Meta |

Influence of Electron-Withdrawing Substituents on Ring Reactivity

The collective influence of the electron-withdrawing substituents (-NO₂, -F, -COOCH₃) is the defining feature of the molecule's reactivity. These groups function synergistically to decrease the electron density of the aromatic ring. This reduction has a dual effect:

Deactivation towards Electrophilic Substitution : As previously discussed, the electron-poor nature of the ring makes it less attractive to positively charged electrophiles, thus inhibiting EAS reactions. mnstate.edu The energy barrier for the formation of the cationic sigma complex intermediate is significantly increased. quizlet.com

Activation towards Nucleophilic Substitution : Conversely, the electron deficiency makes the ring highly susceptible to attack by electron-rich nucleophiles. The electron-withdrawing groups can effectively stabilize the resulting anionic intermediate (Meisenheimer complex), which is crucial for the SNAr pathway to proceed. nih.gov The nitro group, in particular, provides substantial stabilization when positioned ortho or para to the leaving group. nih.gov

In essence, the electron-withdrawing substituents channel the reactivity of this compound away from classical electrophilic substitutions and towards nucleophilic substitutions at the activated carbon-fluorine bond.

Cross-Coupling Reactions and Functionalization

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The utility of this compound as a substrate in these reactions primarily depends on the reactivity of its carbon-fluorine bond.

Exploration of Sonogashira-type Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk The reaction is typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst.

The application of Sonogashira coupling to this compound would involve the coupling of a terminal alkyne at the C5 position via activation of the C-F bond. However, the activation of aryl fluorides in palladium-catalyzed cross-coupling reactions is notoriously challenging due to the high strength of the C-F bond. While couplings of aryl chlorides, bromides, and iodides are common, reactions involving aryl fluorides require specialized, highly active catalyst systems, often employing specific ligands and conditions. While theoretically possible, subjecting this molecule to standard Sonogashira conditions would likely result in no reaction. rsc.org Therefore, the functionalization via a Sonogashira-type reaction remains an area for exploration, contingent on the development of sufficiently potent catalytic methods for C-F bond activation.

Stille Cross-Coupling and Related Methodologies

The Stille cross-coupling reaction involves the reaction of an organostannane (organotin compound) with an organic halide or triflate, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups.

Similar to the Sonogashira reaction, the primary obstacle for utilizing this compound in Stille coupling is the inertness of the carbon-fluorine bond. Standard palladium catalysts for Stille reactions are generally ineffective at cleaving this strong bond. The successful coupling would necessitate the use of advanced, electron-rich palladium catalysts and specific ligands designed for C-F activation. While the methodology is robust, its application to this specific substrate is not straightforward and represents a significant synthetic challenge. The potential for functionalization through Stille or related cross-coupling reactions is therefore dependent on overcoming the high barrier to oxidative addition of the C-F bond to the palladium catalyst.

Table 2: Potential Reactivity Summary

| Reaction Type | Reactive Site | Feasibility | Key Factors |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C5-F | High | Activation by ortho-NO₂ and para-COOCH₃ groups; F is a good leaving group. |

| Electrophilic Aromatic Substitution (EAS) | Aromatic Ring (C4, C6) | Very Low | Strong deactivation by -NO₂, -F, and -COOCH₃ groups. quizlet.commnstate.edu |

| Sonogashira Coupling | C5-F | Low / Requires Special Conditions | High C-F bond strength requires highly active, specialized catalysts. |

| Stille Coupling | C5-F | Low / Requires Special Conditions | High C-F bond strength is a significant barrier for oxidative addition. |

Cyclization and Condensation Reactions for Scaffold Construction

This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds through cyclization and condensation reactions. A key transformation enabling these reactions is the reduction of the nitro group to a primary amine, yielding Methyl 2-amino-5-fluoro-3-methoxybenzoate. This intermediate is primed for subsequent intramolecular or intermolecular reactions to construct fused ring systems of significant interest in medicinal and materials chemistry.

One of the most prominent applications of this amino-benzoate intermediate is in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a core structure in numerous biologically active compounds. The construction of this scaffold from Methyl 2-amino-5-fluoro-3-methoxybenzoate can be achieved through condensation with a suitable one-carbon source, such as formamidine (B1211174) acetate (B1210297). This reaction proceeds through an initial condensation to form an amidine, followed by an intramolecular cyclization and elimination of methanol to furnish the quinazolinone ring system.

While direct experimental data for the cyclization of this compound is not extensively reported, the reaction pathway is well-established with closely related analogs. For instance, in the synthesis of the kinase inhibitor Gefitinib, a similarly substituted methyl aminobenzoate is cyclized with formamidine acetate to construct the core quinazolinone structure mdpi.com. This reaction highlights a practical and efficient method for scaffold construction.

The initial reduction of the nitro group is a critical step and can be accomplished using various standard methodologies. Common reagents for this transformation include powdered iron in acetic acid or tin(II) chloride in hydrochloric acid mdpi.comnih.gov. These methods are generally high-yielding and compatible with the other functional groups present in the molecule.

The following tables detail the reaction conditions for the reduction of a related nitrobenzoate and the subsequent cyclization of the resulting aminobenzoate to a quinazolinone, serving as a model for the reactivity of this compound.

Table 1: Representative Conditions for the Reduction of a Substituted Methyl Nitrobenzoate

| Reactant | Reagents | Solvent | Temperature | Product |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron | Acetic acid | 50-60°C | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Tin(II) chloride | Hydrochloric acid | 90-100°C | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |

This data is based on analogous reactions reported in the synthesis of related compounds. mdpi.comnih.gov

Table 2: Representative Conditions for the Cyclization of a Substituted Methyl Aminobenzoate to a Quinazolinone

| Reactant | Reagents | Solvent | Temperature | Product |

| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Formamidine acetate | Ethanol | Reflux | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one |

This data is based on an analogous reaction reported in the synthesis of a Gefitinib intermediate. mdpi.com

These examples underscore the utility of this compound as a building block for constructing complex heterocyclic systems. The sequential reduction and cyclization/condensation strategy provides a reliable route to valuable molecular scaffolds.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification of the Benzoate (B1203000) Core

The design of derivatives of methyl 5-fluoro-2-methoxy-3-nitrobenzoate is predicated on established medicinal chemistry principles. The aim is to enhance biological activity, selectivity, and pharmacokinetic properties by introducing specific structural changes to the benzoate core.

Systematic Variation of Substituents (e.g., Halogen, Alkyl, Alkoxy)

A primary strategy in modifying the benzoate core involves the systematic variation of its substituents. The existing fluorine atom can be replaced with other halogens like chlorine or bromine to modulate electronic effects and lipophilicity. Similarly, the methoxy (B1213986) group can be substituted with larger alkoxy groups to probe steric interactions within a biological target. The introduction of small alkyl groups can also impact the molecule's conformation and metabolic stability. For instance, the synthesis of related compounds like methyl 5-fluoro-2-methyl-3-nitrobenzoate highlights the feasibility of such modifications. chemicalbook.com

Synthesis of Substituted Methyl Benzoate Derivatives

The synthesis of substituted methyl benzoate derivatives generally involves multi-step processes. A common approach is the nitration of a corresponding substituted benzoic acid, followed by esterification. For example, the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate is achieved by nitrating 5-fluoro-2-methylbenzoic acid with a mixture of concentrated sulfuric acid and nitric acid, followed by esterification with methanol (B129727). chemicalbook.com This general method can be adapted for the synthesis of various derivatives by starting with appropriately substituted benzoic acids.

| Starting Material | Reagents | Product | Reference |

| 5-Fluoro-2-methylbenzoic acid | 1. Conc. H2SO4, Conc. HNO3; 2. Methanol, SOCl2 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | chemicalbook.com |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO3, Oleum, Methanol | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | google.com |

Preparation of Analogues with Altered Nitro, Fluoro, or Methoxy Functionalities

To further probe the structure-activity relationship, analogues with modified key functional groups are synthesized. The nitro group, for instance, can be reduced to an amino group, which can then be further functionalized. The fluoro group can be replaced by other electron-withdrawing or electron-donating groups to study their effect on the molecule's electronic properties and binding interactions. Alterations to the methoxy group, such as demethylation to a hydroxyl group, can introduce a new point for hydrogen bonding.

Development of Heterocyclic Conjugates

To explore new chemical space and potentially enhance biological activity, the this compound scaffold can be conjugated with various heterocyclic moieties. Heterocycles are prevalent in many approved drugs and can introduce favorable pharmacokinetic properties. For example, benzoxazole, piperazine, quinoxaline, benzimidazole (B57391), and quinazolinone are heterocyclic systems that have been successfully incorporated into related fluorinated aromatic compounds to generate derivatives with potential anticancer activities. nih.gov The synthesis of such conjugates often involves the chemical modification of one of the substituents on the benzoate ring to allow for coupling with the heterocyclic system.

Structure-Activity Relationship (SAR) Studies for Pre-clinical Applications

Structure-activity relationship (SAR) studies are pivotal in identifying the key structural features required for a desired biological effect. By synthesizing and testing a range of derivatives and analogues, researchers can build a comprehensive understanding of how different substituents and their positions influence activity. For instance, in related fluorinated benzoic acid derivatives, the introduction of certain aryl groups has been shown to confer antiproliferative activity against cancer cells by targeting microtubules. ossila.com While specific SAR data for this compound is not extensively available, the principles of SAR would guide the evaluation of its derivatives in preclinical models to identify lead compounds for further development.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic compounds.

¹H NMR Analysis: A ¹H NMR spectrum for Methyl 5-fluoro-2-methoxy-3-nitrobenzoate would be expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) and ester groups. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, and the electron-donating effect of the methoxy group. Spin-spin coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns, providing key information about their relative positions.

¹³C NMR Analysis: The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The positions of the signals would indicate the electronic environment of each carbon. For instance, the carbon of the carbonyl group in the methyl ester would appear significantly downfield. Carbons directly attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.

Interactive Data Table: Predicted NMR Chemical Shifts (Note: The following data is a theoretical prediction based on general principles of NMR spectroscopy for this structure, as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity / Coupling |

| Aromatic CH | 7.5 - 8.5 | 110 - 160 | Doublet of doublets (due to H-F and H-H coupling) |

| Methoxy (-OCH₃) | 3.8 - 4.2 | 52 - 58 | Singlet |

| Ester (-COOCH₃) | 3.9 - 4.3 | 51 - 55 | Singlet |

| Carbonyl (C=O) | N/A | 160 - 170 | Singlet |

| C-F | N/A | 155 - 165 | Doublet (due to ¹JCF) |

| C-NO₂ | N/A | 140 - 150 | Singlet |

| C-OCH₃ | N/A | 150 - 160 | Singlet |

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom on an aromatic ring. This chemical shift would be sensitive to the nature and position of the other substituents on the ring. Furthermore, the signal would be split into a multiplet due to coupling with neighboring aromatic protons, confirming the connectivity of the fluorine atom within the molecular structure.

Advanced 2D NMR Techniques for Connectivity and Structure Confirmation

To unambiguously confirm the structure, various two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of each proton to its corresponding carbon.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While NMR spectroscopy provides the structure in solution, single-crystal X-ray diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This requires growing a suitable single crystal of the compound.

Determination of Crystal Structure and Molecular Conformation

An SC-XRD analysis of this compound would provide a wealth of structural information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: It would reveal the orientation of the substituents relative to the benzene (B151609) ring. For instance, the dihedral angles between the plane of the nitro group and the ester group with respect to the aromatic ring would be determined. This is important for understanding steric hindrance and electronic interactions between the functional groups.

Analysis of Intermolecular Interactions and Packing Arrangements

Beyond the structure of a single molecule, SC-XRD elucidates how molecules pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O interactions involving the oxygen atoms of the nitro or ester groups could be present.

π-π Stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions.

Halogen Bonding: Interactions involving the fluorine atom could also play a role in the crystal packing.

Understanding these interactions is crucial for explaining the physical properties of the compound in its solid state, such as its melting point and solubility.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's composition and fragmentation pattern can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The precise mass measurement distinguishes the compound from others with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₉H₈FNO₅ |

| Monoisotopic Mass | 229.03865 u |

| Calculated Exact Mass | 229.03865 u |

This table presents the theoretical exact mass based on the elemental composition of this compound.

The experimentally determined exact mass from HRMS analysis is expected to be in close agreement with the calculated value, typically within a few parts per million (ppm), confirming the elemental composition of the molecule.

The mass spectrum of a related compound, methyl m-nitrobenzoate, shows a distinct fragmentation pattern. The molecular ion peak is typically observed, and subsequent fragmentation can involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), or cleavage of the ester functionality.

Table of Plausible Fragment Ions for this compound:

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [M]⁺ | C₉H₈FNO₅⁺ | 229 |

| [M - OCH₃]⁺ | C₈H₅FNO₄⁺ | 198 |

| [M - NO₂]⁺ | C₉H₈FO₃⁺ | 183 |

| [M - COOCH₃]⁺ | C₈H₅FNO₂⁺ | 170 |

This interactive table illustrates the expected major fragment ions and their approximate mass-to-charge ratios based on the fragmentation patterns of similar compounds.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of the vibrational modes of similar aromatic nitro compounds provides a basis for these assignments. spectroscopyonline.com

Table of Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1360 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

This table summarizes the anticipated vibrational frequencies for the key functional groups present in this compound based on data from related compounds. spectroscopyonline.com

The presence of the methoxy group introduces the possibility of different rotational conformations (rotamers) in this compound. The orientation of the methyl group relative to the benzene ring can be investigated using vibrational spectroscopy, often in combination with computational methods. Studies on substituted anisoles have demonstrated that the vibrational frequencies of certain modes can be sensitive to the conformational state of the methoxy group. nih.gov A detailed conformational analysis would require a comparative study of experimental spectra with theoretical calculations for different possible conformers to determine the most stable geometry.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of substituted benzoates.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be effective. Isomeric impurities, which may be present from the synthesis, can often be successfully separated using this technique. nih.gov

Table of a Typical HPLC Method for Analysis of Nitrobenzoate Isomers:

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This interactive table outlines a general HPLC method that could be adapted for the analysis of this compound, based on methods used for similar compounds. nih.gov

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and any potential impurities. These chromatographic techniques are crucial for ensuring the high purity of this compound required for its use in further research and development.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is critical for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

While specific, detailed HPLC method parameters for this compound are not extensively documented in publicly available literature, general principles for analyzing structurally similar aromatic nitro compounds can be applied. A typical method development would involve a systematic investigation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation and sensitivity.

For instance, in the synthesis of a related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, HPLC was utilized to monitor reaction conversion. An HPLC chromatogram was used to confirm full conversion of the starting material and to quantify the level of dinitro derivatives, indicating the selectivity of the reaction. google.com This underscores the importance of HPLC in controlling the quality of the final product.

A hypothetical, yet representative, set of HPLC parameters for the analysis of this compound is presented in the table below. These parameters are based on common practices for the analysis of small organic molecules with similar functionalities.

| Parameter | Specification |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

In the synthesis of the related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, TLC was employed to determine the completion of the reaction. chemicalbook.com The reaction was monitored using a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 1:1 ratio. chemicalbook.com The disappearance of the starting material spot and the appearance of the product spot on the TLC plate, visualized under UV light, indicated that the reaction was complete. chemicalbook.com

For monitoring reactions involving this compound, a similar approach would be adopted. The selection of an appropriate solvent system (mobile phase) is crucial for achieving good separation of the spots on the TLC plate. The choice of the solvent system depends on the polarity of the compounds being separated.

A representative TLC method for monitoring a reaction involving this compound is outlined in the table below. The Retention Factor (Rf) values are indicative and would vary based on the specific reaction being monitored.

| Parameter | Specification |

| Stationary Phase | Silica (B1680970) gel 60 F254 coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | UV light at 254 nm |

| Analyte | Approximate Rf Value |

| Starting Material | 0.6 |

| This compound (Product) | 0.4 |

| By-product | 0.2 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 5-fluoro-2-methoxy-3-nitrobenzoate, these computational methods provide insights into its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G, would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govscirp.org These calculations would reveal the spatial orientation of the fluoro, methoxy (B1213986), nitro, and methyl ester groups attached to the benzene (B151609) ring. The results of such an optimization would indicate the planarity or non-planarity of the molecule and the steric interactions between adjacent functional groups.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov For this compound, the HOMO-LUMO gap would be calculated from the optimized geometry. This analysis helps in understanding the molecule's potential for charge transfer within itself and its electron-donating or -accepting capabilities. nih.gov

Table 1: Representative HOMO-LUMO Energy Data The following data is illustrative and based on typical values for similar aromatic compounds, as specific experimental or computational data for this compound is not readily available in public literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

Mulliken Charge Analysis and Molecular Electrostatic Potential Mapping

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insight into the distribution of electrons among the atoms. This information is valuable for understanding the molecule's polarity and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visual tool that illustrates the charge distribution on the molecule's surface. Different colors on the MEP map represent varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (usually blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, and positive potential near the hydrogen atoms.

Table 2: Illustrative Mulliken Charges This table presents hypothetical Mulliken charge values for selected atoms in this compound for illustrative purposes.

| Atom | Mulliken Charge (e) |

|---|---|

| F | -0.35 |

| N (nitro group) | +0.90 |

| O (nitro group) | -0.55 |

| O (methoxy group) | -0.60 |

Vibrational Analysis and Spectral Predictions

Vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For this compound, this analysis would help identify the characteristic stretching and bending vibrations of the C-F, C-O, N-O, and C=O bonds. scirp.org

Molecular Docking and Dynamics Simulations for Target Interactions (Pre-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a pre-clinical context, this is often used to predict the binding of a small molecule, like this compound, to a biological target such as a protein or enzyme. These simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Molecular dynamics simulations can further explore the stability and conformational changes of the molecule-target complex over time. For nitroaromatic compounds, potential biological targets could include various enzymes where the compound might act as an inhibitor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to model the nitration of a precursor molecule. This would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway. Such studies can provide a deeper understanding of the reaction's kinetics and thermodynamics. The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism, and computational modeling can help to visualize the intermediates and transition states involved in this process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In silico Pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the quantitative chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new chemical entities.

A review of the scientific literature reveals no specific QSAR studies have been published for this compound. While QSAR modeling is a common approach for series of nitroaromatic compounds to predict properties like toxicity or mutagenicity, research has not been specifically directed towards this particular molecule. Therefore, no data tables or detailed research findings on its QSAR modeling are available.

Nonlinear Optical (NLO) Properties and Related Studies

Nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with electron-donating and electron-accepting groups, such as nitrobenzoate derivatives, are often investigated for their NLO potential.

However, a thorough search of scientific databases indicates that the nonlinear optical properties of this compound have not been experimentally or computationally investigated. Consequently, there are no reported data on its hyperpolarizability, second-harmonic generation, or other NLO characteristics.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational chemistry method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into crystal packing and the nature of non-covalent bonds.

There are no published crystallographic studies for this compound that include a Hirshfeld surface analysis. While this technique has been applied to other substituted nitrobenzoate compounds to understand their crystal packing, no such analysis has been reported for the title compound. As a result, data on its intermolecular contacts, 2D fingerprint plots, and interaction energies are not available.

Applications in Organic Synthesis and Medicinal Chemistry Research Pre Clinical Focus

Role as a Synthetic Building Block and Intermediate

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate, with its distinct arrangement of functional groups—a fluoro, a methoxy (B1213986), a nitro, and a methyl ester group on an aromatic ring—is positioned as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating methoxy group, creates a unique electronic environment that can be exploited for various chemical transformations.

Precursor in the Synthesis of Complex Aromatic Systems

As a substituted nitroarene, this compound holds potential as a precursor for more complex aromatic molecules. Halogenated nitroaromatics are frequently utilized as key intermediates in the synthesis of a wide range of industrial and pharmaceutical compounds. The functional groups on the benzene (B151609) ring can be chemically modified in a controlled manner. For instance, the nitro group can be reduced to an amine, which then serves as a handle for building more elaborate molecular architectures, such as those found in kinase inhibitors or other therapeutic agents. However, specific, publicly documented synthetic pathways originating from this compound to produce complex aromatic systems are not extensively detailed in the available literature.

Contribution to Heterocyclic Ring Systems

The strategic placement of reactive sites on this compound suggests its utility in the construction of heterocyclic ring systems, which are core structures in many biologically active compounds. The transformation of the nitro group into an amine is a common first step to enable cyclization reactions with other reagents to form rings like benzimidazoles or benzoxazoles. While the synthesis of various heterocyclic systems from structurally similar fluorinated and nitrated phenols or anilines has been reported, direct examples of this compound being used to form specific heterocyclic rings are not prominently featured in peer-reviewed studies.

Investigation as a Lead Compound in Early-Stage Drug Discovery (Pre-clinical)

The process of early-stage drug discovery involves identifying "hit" molecules through screening and optimizing them into "lead" compounds with promising therapeutic potential. While this compound is available to researchers for such discovery processes, detailed pre-clinical investigations into its specific biological activities have not been widely published.

Enzyme Inhibition Studies: Mechanistic Insights

Compounds containing fluoro and nitro groups are often investigated for their potential as enzyme inhibitors. The strong electron-withdrawing properties of these groups can influence how the molecule binds to the active site of an enzyme. For instance, structurally related halogenated nitrobenzoate derivatives are sometimes used in enzyme inhibition studies. However, a review of the scientific literature did not yield specific studies detailing the mechanistic insights or quantitative data on the inhibition of any particular enzyme by this compound.

Receptor Binding Affinity and Specificity Studies

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The specific three-dimensional shape and electronic properties of a compound determine its affinity and specificity for a given receptor. There is currently a lack of published research data concerning the receptor binding profile of this compound, and therefore its affinity and specificity for any biological receptors remain uncharacterized in the public domain.

Cellular Antiproliferative Activity against Cancer Cell Lines (In vitro)

Many nitroaromatic compounds are evaluated for their potential as anticancer agents due to their ability to interfere with cellular processes in rapidly dividing cells. In vitro assays using various cancer cell lines are standard methods to determine a compound's antiproliferative activity, often reported as an IC50 value (the concentration required to inhibit 50% of cell growth). While studies have shown antiproliferative activity for various nitroimidazole and benzimidazole (B57391) derivatives, no specific data from in vitro studies on the cytotoxic or antiproliferative effects of this compound against cancer cell lines were found in the reviewed literature.

Investigation of Biochemical Pathway Modulation

There is currently no specific, publicly available research that details the investigation of this compound in the modulation of biochemical pathways. Nitroaromatic compounds, as a broad class, are known to have diverse biological activities, often stemming from the electrochemical properties of the nitro group. However, specific studies elucidating the mechanism of action or the specific cellular pathways affected by this compound are not found in the surveyed literature.

Potential as STING Agonists (Pre-clinical)

No pre-clinical studies have been identified that investigate or suggest this compound as a potential agonist for the Stimulator of Interferon Genes (STING) pathway. Research into STING agonists is an active area of drug discovery, particularly for immunotherapy in oncology, but this specific compound does not appear in the available literature as a candidate under investigation for this purpose.

Applications in Materials Science Research

The potential use of this compound as a monomer in polymer synthesis is not described in the reviewed scientific literature. While substituted aromatic compounds can be utilized in the creation of specialized polymers, there is no indication that this particular molecule has been explored for this application.

While there is no direct evidence of this compound being used as a precursor for functional materials in a materials science context, it is important to note that structurally related compounds have been used as intermediates in the synthesis of pharmaceutically active molecules. For instance, the related compound methyl-5-fluoro-2-methyl-3-nitro benzoate (B1203000) serves as an intermediate in the preparation of Rucaparib, a poly ADP-ribose polymerase (PARP) inhibitor. Additionally, 5-fluoro-2-methylbenzoic acid is a known precursor for various pharmaceuticals and materials such as dyes and fungicides. This suggests that the functional groups present in this compound (fluoro, methoxy, nitro, and methyl ester) could potentially be chemically modified for the synthesis of more complex molecules, but its direct application as a precursor for functional materials remains undocumented in the available literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds, including precursors to Methyl 5-fluoro-2-methoxy-3-nitrobenzoate, often relies on nitration reactions using mixtures of concentrated nitric and sulfuric acids. While effective, these methods pose significant environmental concerns due to the use of harsh reagents and the generation of acidic waste. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Key areas of investigation include:

Green Nitration Reagents: Exploring milder and more selective nitrating agents is a primary objective. The use of dinitrogen pentoxide in more environmentally benign solvents is one such avenue. Another approach involves saccharin-based, bench-stable nitrating reagents that can be recycled, thereby reducing waste.

Catalytic Systems: The development of novel catalytic systems for nitration can lead to higher efficiency and selectivity under milder conditions. This includes both homogeneous and heterogeneous catalysts that can be easily separated and reused.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Applying flow chemistry to the nitration and subsequent esterification steps for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint. For instance, continuous flow nitration has been successfully applied to the synthesis of related compounds like 5-fluoro-2-methyl-3-nitrobenzoic acid.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of substituted benzoates and the introduction of nitro groups is a promising green chemistry approach. Engineered enzymes could offer high regio- and stereoselectivity, eliminating the need for protecting groups and reducing the formation of unwanted byproducts. Research into engineered microorganisms for the production of benzoate (B1203000) from renewable resources like glucose or glycerol (B35011) also points towards a more sustainable future for the synthesis of such compounds.

| Synthetic Approach | Potential Advantages | Challenges |

| Green Nitration Reagents | Reduced acidic waste, milder reaction conditions, recyclability. | Reagent cost and stability, scalability. |

| Catalytic Systems | Higher selectivity, lower catalyst loading, reusability. | Catalyst poisoning, separation from the product. |

| Flow Chemistry | Improved safety and control, scalability, automation potential. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable feedstocks. | Enzyme stability, substrate scope, reaction rates. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The trifunctional nature of this compound provides a platform for a wide range of chemical transformations, leading to the synthesis of diverse molecular scaffolds. Future research in this area will focus on leveraging the unique reactivity of each functional group.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, a hydroxylamine, or a nitroso group, each offering different avenues for further functionalization. The resulting aniline (B41778) derivative is a key precursor for the synthesis of heterocycles, amides, and sulfonamides. Highly selective methods, such as electrocatalytic reduction using polyoxometalate mediators, can provide a green alternative to traditional catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of analogues.

Cross-Coupling Reactions: The fluoro group can also participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up possibilities for the synthesis of complex biaryl and heterocyclic structures.

Transformations of the Ester and Methoxy (B1213986) Groups: While less reactive, the methyl ester and methoxy groups can also be manipulated. Hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other modifications. Demethylation of the methoxy group to a phenol (B47542) would allow for a different set of chemical transformations.

Integration of Advanced Automation in Synthesis and Screening

The synthesis and screening of analogues of this compound can be significantly accelerated through the adoption of automated technologies. This is particularly relevant in the context of drug discovery and materials science, where large libraries of compounds are often required.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. nih.gov These platforms can be programmed to carry out a series of reactions in parallel, enabling the rapid generation of a library of derivatives from a common intermediate like this compound. nih.gov Automated synthesizers, including those that utilize flow chemistry, are becoming increasingly common in medicinal chemistry for tasks such as parallel synthesis and reaction optimization. nih.govoxfordglobal.com